N-Boc-S-methyl-L-cysteine

Peptide Chemistry Racemization Cysteine Activation

Standard S-protected cysteines like Boc-Cys(Trt)-OH fail to generate dehydroalanine residues, derailing lantibiotic synthesis. N-Boc-S-methyl-L-cysteine (CAS 16947-80-1) is the definitive educt for Dha introduction via oxidation/elimination of the permanent S-methyl group. • Exclusive dehydroalanine precursor for lantibiotics • Orthogonal Boc/Me protection for Boc-SPPS; stable to Fmoc removal • Key educt in ceramide-based glycosphingolipid inhibitor synthesis. Reliable supply for reproducible peptide chemistry.

Molecular Formula C9H17NO4S
Molecular Weight 235.3 g/mol
CAS No. 16947-80-1
Cat. No. B558592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-S-methyl-L-cysteine
CAS16947-80-1
SynonymsN-Boc-S-methyl-L-cysteine; 16947-80-1; Boc-S-methyl-L-cysteine; BOC-CYS(ME)-OH; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propanoicacid; Boc-S-methylcysteine; N-Boc-S-Methyl-L-Cys-OH; (R)-Boc-(S-methyl)cysteine; SCHEMBL1618767; CTK8B3566; MolPort-001-792-820; WFDQTEFRLDDJAM-LURJTMIESA-N; ZINC2554998; ANW-42744; AKOS005145752; AKOS015836471; AB02915; N-(tert-butoxycarbonyl)-S-methylcysteine; S-Methyl-N-t-butyloxycarbonyl-L-cysteine; AJ-39663; AK-61139; TR-007407; FT-0679817; N-(tert.butoxycarbonyl)-S-methyl-L-cysteine; ST50825850
Molecular FormulaC9H17NO4S
Molecular Weight235.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC)C(=O)O
InChIInChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
InChIKeyWFDQTEFRLDDJAM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-S-methyl-L-cysteine (16947-80-1): A Protected Cysteine Building Block for Specialized Peptide Synthesis


N-Boc-S-methyl-L-cysteine (CAS 16947-80-1), also known as Boc-Cys(Me)-OH, is an L-cysteine derivative characterized by an acid-labile tert-butoxycarbonyl (Boc) protecting group on its α-amine and a non-labile methyl group on its thiol side chain [1]. It has a molecular weight of 235.30 g/mol and the molecular formula C9H17NO4S. Its unique combination of orthogonal protecting groups makes it a specific and essential building block for applications requiring a permanently protected thiol in acidic synthesis environments .

Why N-Boc-S-methyl-L-cysteine Cannot Be Replaced by Other S-Methyl or S-Protected Cysteine Derivatives


Substituting N-Boc-S-methyl-L-cysteine with a seemingly similar derivative will result in experimental failure due to fundamental incompatibility with synthesis protocols or an inability to achieve the desired final molecular structure. Unlike its Fmoc-protected counterpart (Fmoc-Cys(Me)-OH), the Boc group is stable to the basic conditions used for Fmoc removal, making it essential for orthogonal protection schemes in Boc-SPPS . Furthermore, in contrast to standard S-protected cysteines like Boc-Cys(Trt)-OH, the S-methyl modification is not a removable protecting group but a permanent structural modification. It is specifically employed as a stable precursor to the non-proteinogenic amino acid dehydroalanine (Dha), a critical residue in the synthesis of lantibiotics, a function that Boc-Cys(Trt)-OH cannot serve [1]. Therefore, its selection is mandated by the specific requirements of the synthesis route and the target molecule, not by general performance metrics.

Quantitative Differentiation of N-Boc-S-methyl-L-cysteine: Evidence for Scientific Selection


Chiral Integrity: Comparative Racemization Susceptibility During Activation

N-Boc-S-methyl-L-cysteine (2d) demonstrates a significantly higher propensity for racemization during carboxyl activation compared to other Boc-protected amino acids. In a study by Maibaum and Rich, racemization during activation via N,N'-carbonyldiimidazole (CDI) was found to be minimized for Boc-protected amino acids 3a-c, but was described as 'almost complete' for N-Boc-S-methylcysteine (2d) under the same conditions [1]. This underscores a critical handling parameter: this specific compound requires special consideration during activation to maintain enantiomeric purity.

Peptide Chemistry Racemization Cysteine Activation Boc-Chemistry

Permanent S-Methylation: A Unique Synthetic Function as a Dehydroalanine Precursor

Unlike acid-labile S-protecting groups such as trityl (Trt) or acetamidomethyl (Acm), the S-methyl group in N-Boc-S-methyl-L-cysteine is a stable, non-cleavable modification. This allows Cys(Me) residues to be incorporated into peptides and subsequently oxidized and eliminated to yield the α,β-unsaturated residue dehydroalanine (Dha) [1][2]. This specific transformation is a key step in the synthesis of lantibiotics, a class of peptide antibiotics [1]. This is a function that cannot be replicated by alternative S-protected cysteines like Boc-Cys(Trt)-OH, which is designed for final deprotection to a free thiol .

Lantibiotic Synthesis Dehydroalanine Peptide Modification Non-Proteinogenic Amino Acids

Orthogonal Protection Strategy: Compatibility with Boc-SPPS

N-Boc-S-methyl-L-cysteine is specifically designed for Boc-based solid-phase peptide synthesis (SPPS). The Boc group is cleaved by acid (e.g., TFA), while the S-methyl group remains stable. This is in direct contrast to Fmoc-Cys(Me)-OH, which is used in Fmoc-SPPS where the Fmoc group is cleaved by base (e.g., piperidine) . This difference is absolute and defines the synthesis strategy in which each building block can be used.

Solid-Phase Peptide Synthesis Boc-Chemistry Protecting Group Strategy Orthogonality

Altered Physicochemical Properties: Quantified Lipophilicity and Solubility Shift vs. Unprotected Cysteine

The S-methyl modification of the cysteine side chain confers a quantifiable shift in physicochemical properties compared to its unprotected counterpart. While the parent amino acid, S-Methyl-L-cysteine, has a reported aqueous solubility of approximately 27 mg/mL at 25°C , the addition of the Boc protecting group in N-Boc-S-methyl-L-cysteine drastically reduces water solubility, making it freely soluble in organic solvents like methanol, ethanol, and DMF instead . This change is reflected in the predicted LogP (XLogP3) value of 1.2 , signifying increased lipophilicity.

Physicochemical Properties Lipophilicity Solubility Drug Design

Validated Research Applications for N-Boc-S-methyl-L-cysteine


Synthesis of Glycosphingolipid Biosynthesis Inhibitors

N-Boc-S-methyl-L-cysteine serves as a specific educt (starting material) in the synthesis of ceramide analogs that act as potential inhibitors of glycosphingolipid biosynthesis. This application, detailed in the work of Brenner-Weiss et al., relies on the compound's structure for the construction of the inhibitor's core [1]. Researchers in lipid biochemistry and medicinal chemistry should procure this specific derivative for replicating or building upon this established synthetic pathway.

Site-Specific Introduction of Dehydroalanine (Dha) in Lantibiotic Synthesis

For projects involving the synthesis of lantibiotics or other dehydroalanine-containing peptides, N-Boc-S-methyl-L-cysteine is an essential precursor. The S-methyl group is not a protecting group but a latent functional handle; after incorporation into the peptide chain via Boc-SPPS, the thioether is oxidized and eliminated to yield the dehydroalanine residue [2]. This application is exclusive to S-alkyl cysteines, making this compound a necessary reagent for accessing this unique post-translational modification in synthetic peptides.

Incorporation of Lipophilic, Non-Oxidizable Cysteine Mimics into Peptides

This building block is used to introduce a permanently protected, lipophilic cysteine analog into synthetic peptides. The combined Boc and S-methyl protection prevents unwanted side reactions (amine and thiol nucleophilicity, disulfide formation) during synthesis and confers enhanced stability and lipophilicity to the final peptide . This is particularly useful for studying protein structure-function relationships where a non-reactive cysteine mimic is required, or for modifying the pharmacokinetic properties of a peptide lead by increasing its membrane permeability.

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